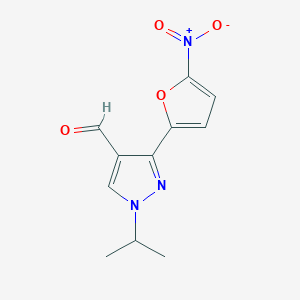
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the nitrofuran moiety in its structure suggests potential biological activity, as nitrofuran derivatives are known for their antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nitration reaction followed by a coupling reaction with the pyrazole ring.
Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitrofuran moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Isopropyl-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Potential use in the development of new drugs, particularly antimicrobial agents.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is likely related to its ability to interact with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Metronidazole: A nitroimidazole compound with similar antimicrobial activity.
Uniqueness
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole ring and the nitrofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.
Propiedades
Número CAS |
61619-66-7 |
|---|---|
Fórmula molecular |
C11H11N3O4 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11N3O4/c1-7(2)13-5-8(6-15)11(12-13)9-3-4-10(18-9)14(16)17/h3-7H,1-2H3 |
Clave InChI |
SZJJFHMSFBZIAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
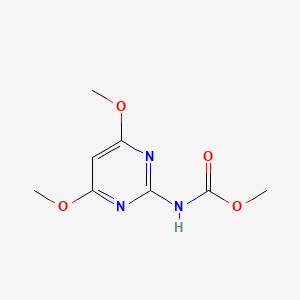
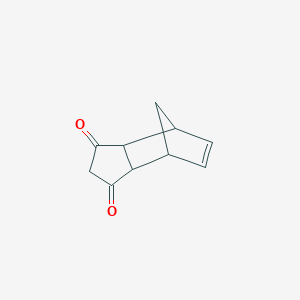
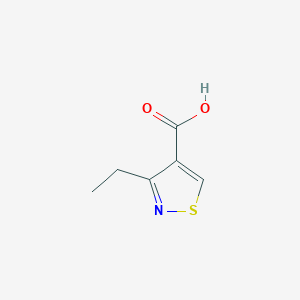
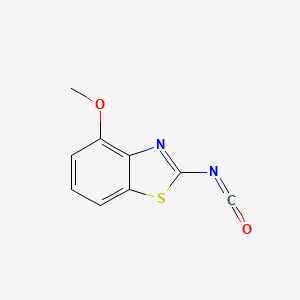
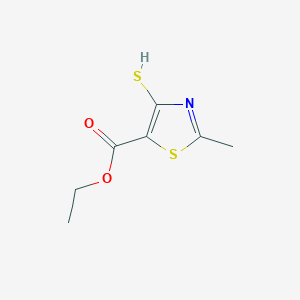
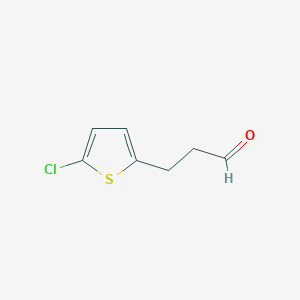
![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)
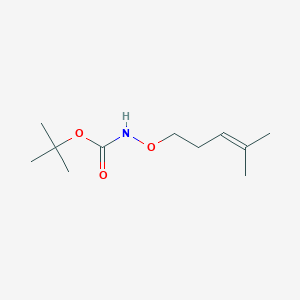
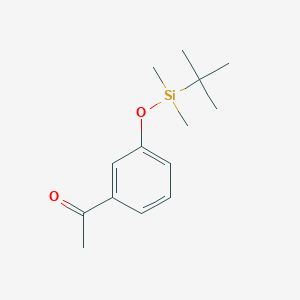
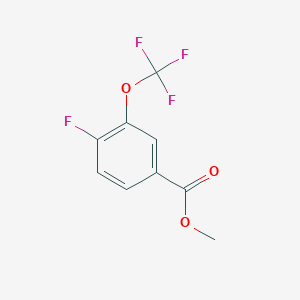
![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)


